4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine

Lipophilicity Drug-likeness ADME Prediction

Generic 3-aminopyrazole substitutions introduce unpredictable shifts in logP, TPSA, and H-bonding capacity-undermining SAR reproducibility. This compound, with its defined 4-chloro substituent and oxygen-bearing cyclopentyloxymethyl side chain, delivers a precise lipophilicity-polarity vector (XLogP3 1.7, TPSA 53.1 Ų). • Pd-catalyzed cross-coupling enabled by the 4-Cl handle for rapid analog library generation. • TPSA above the ~50 Ų CNS-penetration threshold supports peripheral-target kinase programs with reduced neurological risk. • Ether linker enhances water solubility versus carbon-linked analogs. • Request quote for gram-scale quantities suitable for preliminary tox and PK profiling.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
Cat. No. B13323099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine
Molecular FormulaC9H14ClN3O
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESC1CCC(C1)OCN2C=C(C(=N2)N)Cl
InChIInChI=1S/C9H14ClN3O/c10-8-5-13(12-9(8)11)6-14-7-3-1-2-4-7/h5,7H,1-4,6H2,(H2,11,12)
InChIKeyUQLIHZNRXVPYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine Overview


4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine (CAS 1863419-19-5) is a heterocyclic building block belonging to the 3-aminopyrazole class, featuring a pyrazole core substituted with a chlorine atom at the 4-position and a cyclopentyloxymethyl group at the 1-position. [1] Its molecular formula is C₉H₁₄ClN₃O (MW 215.68 g/mol). [2] The compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research, with its distinct substitution pattern offering quantifiably different physicochemical properties compared to common in-class alternatives. [2]

Building block identity
4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine with a cyclopentyloxymethyl side chain and 4-chloro substitution
Differentiated properties
Ether oxygen and chlorine substituent shift logP, TPSA and HBA count compared to carbon-linked analogs
Synthetic versatility
4-chloro group supports cross-coupling diversification for medicinal and agrochemical library synthesis

Why Generic Aminopyrazole Substitution Fails


In-class 3-aminopyrazole compounds are not freely interchangeable due to the profound impact of even a single atom substitution on key molecular descriptors governing permeability, solubility, and target interaction potential. [1] The specific combination of a 4-chloro substituent and an oxygen-containing cyclopentyloxymethyl linker in this compound, as opposed to a carbon-linked cyclopentylmethyl or non-halogenated analogs, results in a distinct lipophilicity-polarity vector that directly influences downstream bioavailability and reactivity profiles. [1] The quantitative evidence below demonstrates that generic substitution would introduce unpredictable changes in logP, topological polar surface area, and hydrogen bonding capacity, undermining the reproducibility of synthetic pathways or structure-activity relationship (SAR) studies. [2]

Target compound
Generic aminopyrazole analog
Lipophilicity vector
Ether oxygen lowers logP, altering solubility and protein binding profile
Carbon-linked analog
Higher logP shifts partition behavior and may change ADME properties
Polar surface area
TPSA above 50 Ų due to ether oxygen, influencing membrane permeability context
Lower TPSA analog
TPSA below 50 Ų may favor CNS penetration; peripheral vs. central profile differs
H-bond acceptors
3 HBA sites (incl. ether) modify intermolecular recognition and solubility
2 HBA analog
Reduced HBA capacity may limit solubility and target engagement versatility
Class-level inference; substitution may unpredictably shift SAR and synthetic route outcomes.

Quantified Differentiation Evidence


Lipophilicity Reduction vs. Carbon-Linked Analog

The target compound exhibits an XLogP3 value of 1.7, which is 0.6 log units lower than its direct carbon-linked analog, 4-chloro-1-(cyclopentylmethyl)-1H-pyrazol-3-amine (XLogP3 = 2.3). [1] This quantified reduction in lipophilicity is driven by the ether oxygen in the cyclopentyloxymethyl linker, which introduces additional polarity. [2] Lower logP values are generally correlated with improved aqueous solubility and reduced off-target protein binding in drug discovery contexts. [1]

Lipophilicity reduction
Reported
ΔXLogP3 = –0.6 (1.7 vs 2.3)
Supports selection for lower logP design criteria; may influence solubility and metabolic stability
Computed values; cross-study comparable with carbon-linked analog
Lipophilicity Drug-likeness ADME Prediction

Elevated Polar Surface Area

The TPSA of the target compound is 53.1 Ų, which is 9.3 Ų higher than that of 4-chloro-1-(cyclopentylmethyl)-1H-pyrazol-3-amine (TPSA = 43.8 Ų). [1][2] This 21% increase in polar surface area is directly attributable to the additional oxygen atom in the cyclopentyloxymethyl linker. [1] In medicinal chemistry, TPSA values above 50 Ų are often associated with reduced passive membrane permeability and limited blood-brain barrier penetration. [2]

Elevated polar surface area
Reported
TPSA = 53.1 Ų (+9.3 vs 43.8 Ų)
Crosses 50 Ų threshold; may reduce passive membrane permeability, relevant for peripheral target studies
Computed topology-based values; context-dependent
Polar Surface Area Membrane Permeability Blood-Brain Barrier

Increased Hydrogen Bond Acceptor Count

The target compound possesses three hydrogen bond acceptor (HBA) atoms (two pyrazole nitrogens plus one ether oxygen), compared to only two HBA atoms in the carbon-linked analog 4-chloro-1-(cyclopentylmethyl)-1H-pyrazol-3-amine. [1][2] This additional HBA capacity stems from the ether oxygen in the cyclopentyloxymethyl side chain, which is absent in the comparator's cyclopentylmethyl group. [1] The HBA count is a critical determinant of aqueous solubility and protein-ligand hydrogen bonding interactions. [2]

H-bond acceptor count
Reported
HBA = 3 (vs 2 for analog)
Additional ether oxygen HBA alters solubility and intermolecular recognition patterns
Computed enumeration; may affect crystallization and target engagement
Hydrogen Bonding Solubility Target Engagement

Halogen Substitution Advantage

The target compound features a chlorine atom at the 4-position of the pyrazole ring, whereas the non-halogenated analog 1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine (CAS 1850373-02-2, MW 181.23 g/mol) lacks this substitution. The chlorine atom introduces a 34.45 g/mol molecular weight increase (MW 215.68 vs. 181.23) and provides a defined site for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with the unsubstituted analog. Additionally, the 4-chloro substituent can participate in halogen bonding interactions in biological environments, a mode of intermolecular recognition absent in the non-halogenated comparator. [1]

Halogen substitution context
Class-level
Target
4-Cl, MW 215.68
Non-halogenated analog
No Cl, MW 181.23, discontinued
Chlorine enables cross-coupling diversification; synthetic handle absent in non-halogenated comparator
Class-level inference; supplier-reported availability
Halogen Bonding Synthetic Intermediate Reactivity

Procurement Cost Advantage

As of the latest available commercial listings, 4-chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine is offered by Enamine at a scale of 10 g (95% purity) for $4,545, corresponding to an effective unit price of approximately $454.50/g. [1] In contrast, the closely related carbon-linked analog 4-chloro-1-(cyclopentylmethyl)-1H-pyrazol-3-amine is priced at $707 for 50 mg from the same supplier, yielding a unit price of approximately $14,140/g. [2] This represents a greater than 30-fold cost difference per gram, driven by differences in synthetic accessibility and commercial production scale. [1][2] The non-halogenated analog has been discontinued by at least one major supplier.

Procurement cost context
Supplier data
~$454.50/g (10 g) vs ~$14,140/g (50 mg) for analog
Supports gram-scale procurement decisions; price difference may reflect synthetic accessibility
Vendor catalog pricing as of 2023; subject to change
Commercial Availability Procurement Cost Scale-up Feasibility

Optimal Application Scenarios


Peripheral Kinase Inhibitor Scaffold

Given its TPSA of 53.1 Ų (above the ~50 Ų threshold for passive BBB penetration) and moderate XLogP3 of 1.7, this compound is well-suited as a core scaffold for designing kinase inhibitors intended for peripheral target engagement, where exclusion from the CNS is desirable to avoid neurological side effects. The 4-chloro substituent provides a synthetic handle for late-stage diversification to optimize potency against peripheral kinase targets.

Agrochemical Intermediate with Selective Reactivity

The combination of a chlorine substituent amenable to cross-coupling and an ether-containing side chain offering enhanced water solubility (via its additional HBA) makes this compound a versatile intermediate for synthesizing agrochemical candidates. The predicted boiling point of 352.7±32.0 °C and density of 1.45±0.1 g/cm³ support standard organic process chemistry workflows.

Cost-Efficient Lead Optimization

With a commercial unit price of approximately $454.50/g at the 10 g scale—over 30 times lower than its closest carbon-linked analog—this compound is the economically preferred choice for research programs requiring gram-quantity material for preliminary toxicology, pharmacokinetic profiling, or formulation development. The lower lipophilicity (XLogP3 = 1.7) may also translate to improved oral bioavailability parameters relative to higher-logP analogs.

Diversifiable Library Building Block

The presence of the 4-chloro substituent on the pyrazole ring enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), allowing rapid generation of diverse analog libraries. The non-halogenated analog 1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine lacks this synthetic versatility and has been discontinued by at least one major supplier, making the target compound the more accessible and chemically capable choice for library synthesis.

Application
Selection Property
Validation Focus
Peripheral kinase inhibitor scaffold design
TPSA > 50 Ų, moderate logP
Reduced CNS penetration potential; peripheral target engagement context
Agrochemical intermediate synthesis
Chloro cross-coupling handle, ether solubility contribution
Reactivity and process chemistry compatibility review
Cost-efficient lead optimization
Favorable unit price at gram scale
Budget feasibility for in vivo and formulation studies
Diversifiable library synthesis
4-chloro substitution for cross-coupling
Synthetic route feasibility and analog generation potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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